molecular formula C16H18N2O5S2 B2932406 2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid CAS No. 1054082-96-0

2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid

Cat. No.: B2932406
CAS No.: 1054082-96-0
M. Wt: 382.45
InChI Key: PIDXOXOLPLSZGC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a hydroxy group and a sulfonyl group linked to a piperazine ring, which is further substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of thiophene-2-carbaldehyde with piperazine to form the thiophen-2-ylmethyl piperazine derivative. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride in an alcohol solvent like methanol.

  • Sulfonylation: : The piperazine derivative is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group onto the piperazine nitrogen.

  • Coupling with Benzoic Acid Derivative: : The sulfonylated piperazine is then coupled with 2-hydroxy-5-bromobenzoic acid through a nucleophilic substitution reaction. This step typically requires a palladium catalyst and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent used.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group on the benzoic acid can participate in esterification or etherification reactions under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Alcohols or alkyl halides for esterification or etherification.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of esters or ethers from the hydroxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group instead of the piperazine-sulfonyl moiety.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the piperazine and benzoic acid components.

    Piperazine derivatives: Various piperazine-based compounds with different substituents.

Uniqueness

The uniqueness of 2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiophene ring, piperazine moiety, and sulfonyl group in a single molecule provides a versatile scaffold for further chemical modifications and applications in diverse fields.

Properties

IUPAC Name

2-hydroxy-5-[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c19-15-4-3-13(10-14(15)16(20)21)25(22,23)18-7-5-17(6-8-18)11-12-2-1-9-24-12/h1-4,9-10,19H,5-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDXOXOLPLSZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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